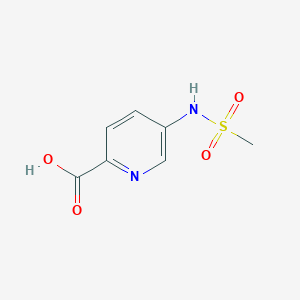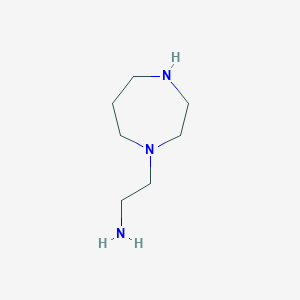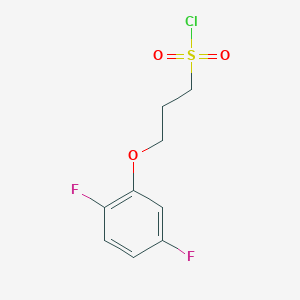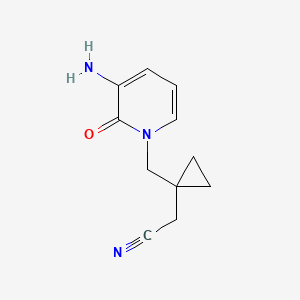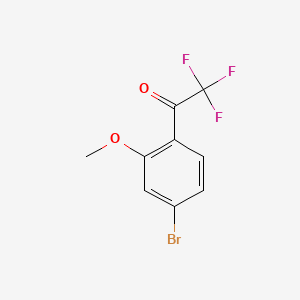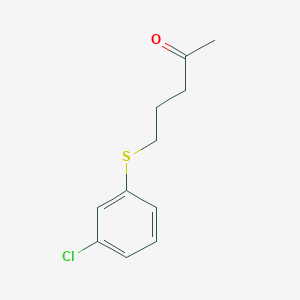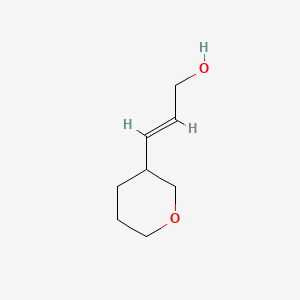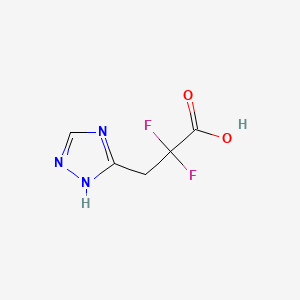
2,2-difluoro-3-(1H-1,2,4-triazol-3-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Difluoro-3-(1H-1,2,4-triazol-3-yl)propanoic acid is a fluorinated organic compound that contains both fluorine atoms and a triazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-difluoro-3-(1H-1,2,4-triazol-3-yl)propanoic acid typically involves the introduction of fluorine atoms and the triazole ring into the propanoic acid backbone. One common method involves the reaction of a difluorinated precursor with a triazole derivative under specific conditions. For example, the reaction can be carried out using a base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. This could include the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, the use of catalysts to enhance reaction rates and selectivity may be employed.
Análisis De Reacciones Químicas
Types of Reactions
2,2-Difluoro-3-(1H-1,2,4-triazol-3-yl)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced forms.
Substitution: The fluorine atoms and triazole ring can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
2,2-Difluoro-3-(1H-1,2,4-triazol-3-yl)propanoic acid has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting enzymes or receptors that interact with fluorinated compounds.
Materials Science: It can be used in the development of new materials with unique properties, such as increased thermal stability or enhanced electronic characteristics.
Agrochemicals: The compound may be used in the synthesis of pesticides or herbicides due to its potential bioactivity.
Mecanismo De Acción
The mechanism of action of 2,2-difluoro-3-(1H-1,2,4-triazol-3-yl)propanoic acid involves its interaction with specific molecular targets. The fluorine atoms and triazole ring can enhance binding affinity to enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives formed.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Difluoro-α-(1H-1,2,4-triazolyl)acetophenone: This compound also contains fluorine atoms and a triazole ring, making it structurally similar.
Fluconazole: A well-known antifungal agent that contains a triazole ring and fluorine atoms.
Uniqueness
2,2-Difluoro-3-(1H-1,2,4-triazol-3-yl)propanoic acid is unique due to its specific arrangement of fluorine atoms and the triazole ring on the propanoic acid backbone. This unique structure can lead to distinct chemical properties and biological activities compared to other similar compounds.
Propiedades
Fórmula molecular |
C5H5F2N3O2 |
|---|---|
Peso molecular |
177.11 g/mol |
Nombre IUPAC |
2,2-difluoro-3-(1H-1,2,4-triazol-5-yl)propanoic acid |
InChI |
InChI=1S/C5H5F2N3O2/c6-5(7,4(11)12)1-3-8-2-9-10-3/h2H,1H2,(H,11,12)(H,8,9,10) |
Clave InChI |
HJLPQBNCRVWEBS-UHFFFAOYSA-N |
SMILES canónico |
C1=NNC(=N1)CC(C(=O)O)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




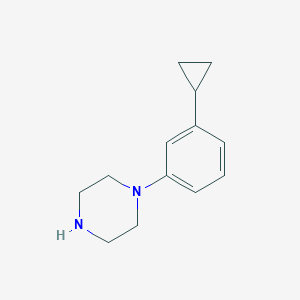
![Methyl 5-methoxy-1h-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B15310212.png)
